molecular formula C10H10ClFN2O B2838756 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride CAS No. 1185431-26-8

3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride

Cat. No.: B2838756
CAS No.: 1185431-26-8
M. Wt: 228.65
InChI Key: LAFRJYLCZWBEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride (CAS 1185431-26-8) is a fluorinated quinolinone derivative of significant interest in medicinal chemistry and antibacterial research. This compound serves as a valuable chemical scaffold for the development of novel therapeutic agents. Its structure, featuring a critical fluorine atom at the 7-position, is a key motif in fluoroquinolone antibiotics, which target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV . Research indicates that specific modifications, such as the introduction of a fluorine atom and an aminomethyl group, can enhance drug-enzyme interactions and help overcome resistance mechanisms in pathogens like Mycobacterium tuberculosis . Furthermore, the aminomethyl group at the 3-position provides a versatile handle for further synthetic modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Beyond antimicrobial applications, quinolinone derivatives are extensively investigated for their potential in anticancer research, with some analogues demonstrated to trigger p53-mediated apoptosis in cancer cells . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-(aminomethyl)-7-fluoro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O.ClH/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFRJYLCZWBEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185431-26-8
Record name 3-(aminomethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities influenced by substituent patterns, salt forms, and molecular geometry. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparisons

Table 1: Key Properties of 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Salt Form Key Features
3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone HCl C₁₀H₁₀ClFN₂O 244.65 7-F, aminomethyl at position 3 Hydrochloride Enhanced solubility, potential CNS activity
3-Amino-7-fluoroquinoline dihydrochloride C₉H₉Cl₂FN₂ 235.09 7-F, amino at position 3 Dihydrochloride Smaller amine group, dihydrochloride salt
(±)-1-Pentyl-(3-(tetrahydronaphthyl)aminomethyl)-4-one HCl C₂₅H₃₀ClN₂O 415.97 1-Pentyl, tetrahydronaphthylaminomethyl Hydrochloride Bulky substituents, increased lipophilicity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₁ClFNO 255.68 7-Cl, 6-F, cyclopropyl at position 1 None Cyclopropyl enhances stability, dihydroquinolinone core
7-Amino-4-hydroxy-4-trifluoromethyl-dihydroquinolin-2(1H)-one C₁₀H₉F₃N₂O₂ 254.19 7-Amino, 4-OH, 4-CF₃ None Trifluoromethyl improves metabolic resistance

Substituent Effects on Bioactivity and Solubility

  • Fluorine vs. Chlorine at Position 7: The target compound’s 7-fluoro substituent (vs.
  • Aminomethyl vs. Amino Group: The aminomethyl group in the target compound provides greater basicity and hydrogen-bonding capacity compared to the amino group in 3-amino-7-fluoroquinoline dihydrochloride, which may enhance receptor interactions .
  • Salt Forms : The hydrochloride salt of the target compound contrasts with the dihydrochloride salt in ’s analog, suggesting differences in crystallinity and dissolution profiles .

Pharmacological Implications

  • Bulky Substituents : The pentyl and tetrahydronaphthyl groups in ’s compound increase molecular weight and lipophilicity, which could prolong half-life but reduce aqueous solubility .
  • Trifluoromethyl Group : The 4-trifluoromethyl substituent in ’s compound introduces strong electron-withdrawing effects, likely enhancing bioavailability and resistance to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with trifluoroacetoacetate derivatives under controlled thermal conditions (e.g., 353 K for 48 hours). Lower temperatures may yield unexpected intermediates, such as dihydroquinolinone derivatives, due to incomplete ring closure . Optimization of solvent systems (e.g., ethanol for recrystallization) and stoichiometric ratios of reactants is critical to achieving >80% purity, as evidenced by NMR and X-ray crystallography .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on multimodal characterization:

  • NMR spectroscopy : Distinct peaks for the aminomethyl group (δ ~2.8–3.2 ppm) and fluorine substituents (coupled splitting patterns in 19F^{19}\text{F} NMR) .
  • X-ray crystallography : Non-classical puckering parameters (Cremer-Pople: Q = 0.3577 Å, Θ = 117.9°) resolve conformational ambiguities in the quinolinone ring .
  • High-resolution mass spectrometry (HRMS) : Matches between experimental and theoretical m/z values confirm molecular integrity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening assays indicate potential as a modulator of excitatory amino acid transporters (EAATs), particularly EAAT2, via allosteric enhancement of glutamate uptake. In vitro calcium mobilization and inositol phosphate accumulation assays in neuronal cell lines are standard for initial activity profiling . EC50_{50} values <10 µM suggest therapeutic relevance for neurological disorders .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell type, glutamate concentration). To address this:

  • Dose-response normalization : Compare EC50_{50} values across orthogonal assays (e.g., electrophysiology vs. fluorescent dye-based uptake assays) .
  • Metabolic stability testing : Assess compound degradation in serum-containing media to rule out artifactivity .
  • Structural analogs : Use fluorinated or methyl-substituted derivatives to isolate substituent effects on activity .

Q. What strategies are recommended for optimizing the compound’s blood-brain barrier (BBB) permeability in preclinical studies?

  • Methodological Answer :

  • Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl) while maintaining logP <3.0 to balance passive diffusion .
  • Prodrug design : Mask the aminomethyl group with cleavable esters to enhance BBB penetration, followed by enzymatic hydrolysis in situ .
  • In silico modeling : Use molecular dynamics simulations to predict interactions with BBB efflux transporters (e.g., P-glycoprotein) .

Q. How can researchers design in vivo studies to validate neuroprotective efficacy without confounding pharmacokinetic variables?

  • Methodological Answer :

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Establish plasma and cerebrospinal fluid (CSF) concentration-time profiles via LC-MS/MS to correlate exposure with efficacy .
  • Disease models : Use transgenic rodents with EAAT2 dysfunction or ischemic stroke models to assess glutamate clearance and neuronal survival .
  • Behavioral endpoints : Pair histological outcomes (e.g., reduced infarct volume) with functional tests (e.g., Morris water maze) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer : Variability often stems from impurities in starting materials (e.g., substituted anilines) or solvent trace effects. Mitigation steps include:

  • HPLC-MS purity checks : Verify reactant integrity pre-synthesis .
  • Reaction monitoring : Use in situ FTIR to track intermediate formation and optimize reaction termination points .
  • Alternative solvents : Replace methanol with acetonitrile to suppress side reactions .

Structural and Functional Insights

Q. What computational tools are best suited to predict the compound’s binding mode with EAAT2?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with EAAT2 homology models (PDB: 5LLU) to map interactions with the transporter’s hydrophobic pocket .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to identify critical residues (e.g., Tyr-403) for mutagenesis validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.